molecular formula C21H16N2OS B2892176 3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 439111-80-5

3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone

Cat. No.: B2892176
CAS No.: 439111-80-5
M. Wt: 344.43
InChI Key: XICPYZTVSSXERJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features both isoquinoline and thienoquinoline moieties, which are known for their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Formation of Thienoquinoline Moiety: The thienoquinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkyne in the presence of a Lewis acid catalyst.

    Coupling Reaction: The final step involves coupling the isoquinoline and thienoquinoline moieties through a methanone linkage. This can be achieved using a Friedel-Crafts acylation reaction, where the isoquinoline derivative is reacted with a thienoquinoline derivative in the presence of an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and thienoquinoline rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the carbonyl group of the methanone linkage using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. For example, halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogens in the presence of iron (Fe) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4-Dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinolin-2-one: Known for its anticancer and antimicrobial activities.

    Thieno[2,3-b]quinoline: Studied for its potential as an anti-inflammatory and antiviral agent.

    Isoquinoline Derivatives: Widely researched for their diverse biological activities, including antimalarial and antitubercular effects.

Uniqueness

3,4-Dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone is unique due to its dual heterocyclic structure, which combines the properties of both isoquinoline and thienoquinoline moieties. This dual structure enhances its potential biological activities and makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(thieno[2,3-b]quinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-21(23-10-9-14-5-1-2-7-16(14)13-23)19-12-17-11-15-6-3-4-8-18(15)22-20(17)25-19/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICPYZTVSSXERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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